1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a chemical compound with a unique structure that includes an amino group, a trifluoromethoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the commercially available 4-(trifluoromethoxy)aniline. This compound undergoes a series of reactions, including halogenation, amination, and chlorination, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. The chloropropanone moiety may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(trifluoromethoxy)benzoic acid: This compound shares the trifluoromethoxy and amino groups but lacks the chloropropanone moiety.
2-Amino-6-(trifluoromethoxy)benzoxazole: Structurally related, this compound has been studied for its neuroprotective properties.
Uniqueness
1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1803836-65-8 |
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Molecular Formula |
C10H9ClF3NO2 |
Molecular Weight |
267.63 g/mol |
IUPAC Name |
1-[2-amino-5-(trifluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO2/c11-4-3-9(16)7-5-6(1-2-8(7)15)17-10(12,13)14/h1-2,5H,3-4,15H2 |
InChI Key |
GYMNDIUIJBYTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)CCCl)N |
Origin of Product |
United States |
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